

BMS-196085: A Comprehensive Technical Guide to a Selective β 3-Adrenergic Agonist

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Compound of Interest

Compound Name: BMS-196085

Cat. No.: B1667181

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Introduction

BMS-196085 is a potent and selective full agonist of the human beta-3 (β 3) adrenergic receptor, with partial agonist activity at the beta-1 (β 1) adrenergic receptor.^{[1][2][3]} Developed by Bristol-Myers Squibb, this compound has been a subject of interest for its potential therapeutic applications in metabolic disorders, particularly obesity and type 2 diabetes.^{[2][4]} This technical guide provides an in-depth overview of **BMS-196085**, including its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.

Chemical Properties

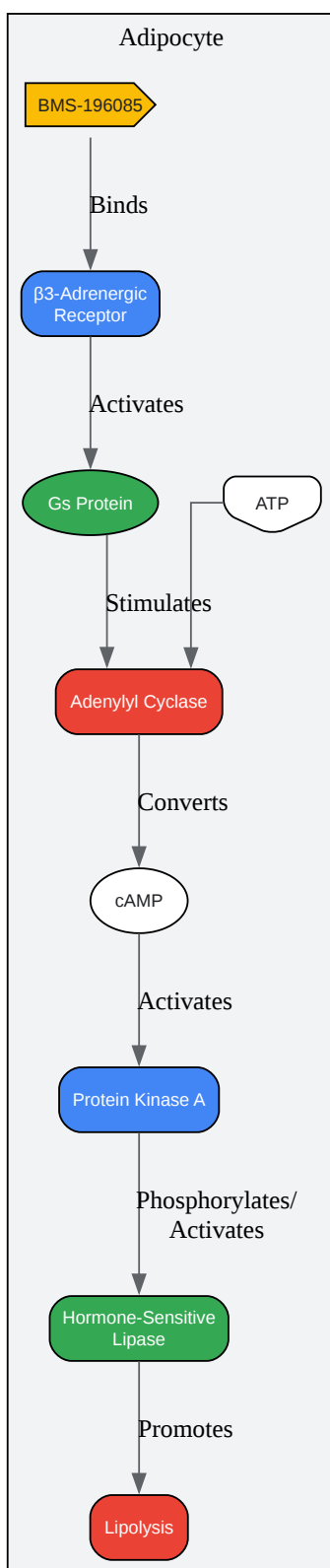
BMS-196085 is a sulfanilamide derivative.

Property	Value
Molecular Formula	C ₂₄ H ₂₆ F ₂ N ₂ O ₅ S
Molecular Weight	492.54 g/mol
CAS Number	170686-10-9

Mechanism of Action and Signaling Pathway

BMS-196085 exerts its effects primarily through the activation of β 3-adrenergic receptors, which are predominantly expressed in adipose tissue. The binding of **BMS-196085** to the β 3-adrenergic receptor initiates a signaling cascade that plays a crucial role in lipolysis and glucose metabolism.^[4]

Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a stimulatory G protein (Gs). The activated alpha subunit of the Gs protein (G α s) then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).^[4] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates hormone-sensitive lipase (HSL) and other downstream effectors. This cascade ultimately results in the breakdown of triglycerides into free fatty acids and glycerol, a process known as lipolysis.



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Caption: Signaling pathway of **BMS-196085** in an adipocyte.

Pharmacological Properties

The pharmacological profile of **BMS-196085** is characterized by its high potency and selectivity for the β 3-adrenergic receptor.

In Vitro Activity

BMS-196085 is a potent full agonist at the human β 3-adrenergic receptor with a binding affinity (K_i) of 21 nM and elicits 95% of the maximum possible activation.^[2]^[3] It also demonstrates partial agonist activity at the human β 1-adrenergic receptor, with 45% activation.^[3]

Receptor Subtype	Binding Affinity (K_i)	Agonist Activity (% Activation)
Human β 3-Adrenergic Receptor	21 nM	95% (Full Agonist) ^[2] ^[3]
Human β 1-Adrenergic Receptor	Not Reported	45% (Partial Agonist) ^[3]
Human β 2-Adrenergic Receptor	Not Reported	Not Reported

Experimental Protocols

The characterization of **BMS-196085** involves a series of in vitro and in vivo experiments to determine its binding affinity, functional activity, and therapeutic potential.

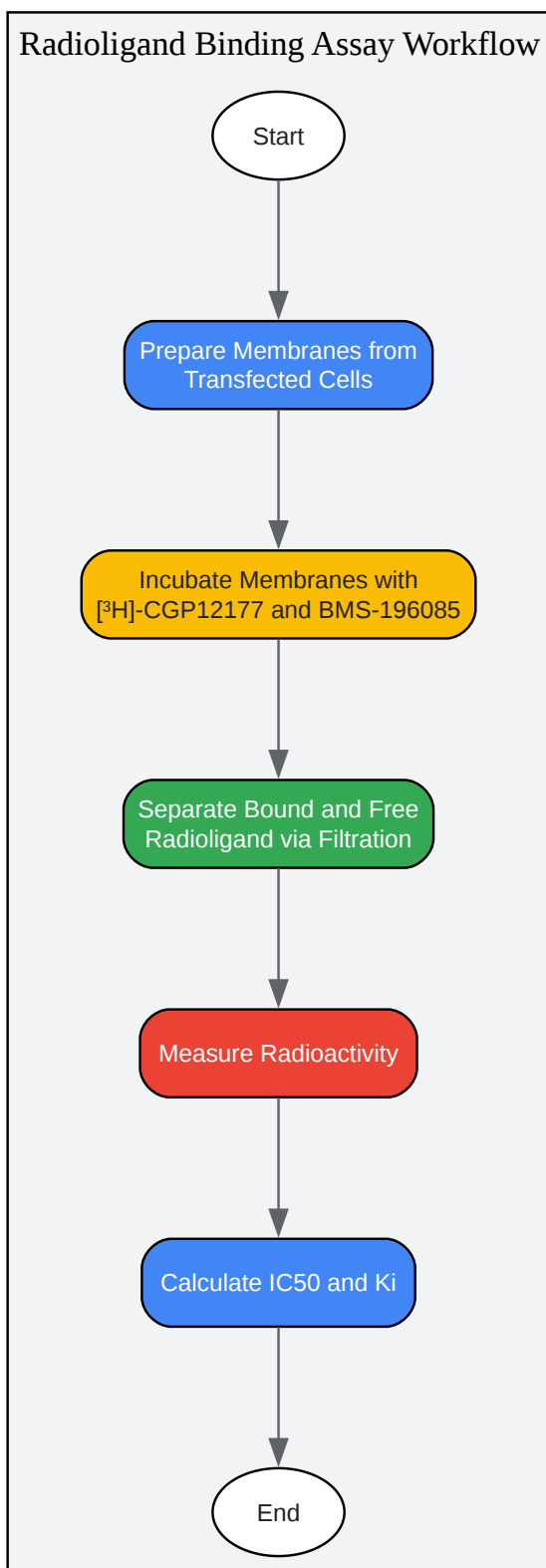
In Vitro Assays

1. Radioligand Binding Assay for Receptor Affinity (K_i)

This assay is performed to determine the binding affinity of **BMS-196085** to different β -adrenergic receptor subtypes.

- Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells stably expressing the human β 1, β 2, or β 3-adrenergic receptor.
- Radioligand: [3 H]-CGP12177, a non-selective β -adrenergic antagonist.

- Procedure:
 - Cell membranes are prepared from the transfected cell lines.
 - A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of **BMS-196085**.
 - Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., propranolol).
 - After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
 - The radioactivity retained on the filters is measured by liquid scintillation counting.
 - The K_i values are calculated from the IC_{50} values (the concentration of **BMS-196085** that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.



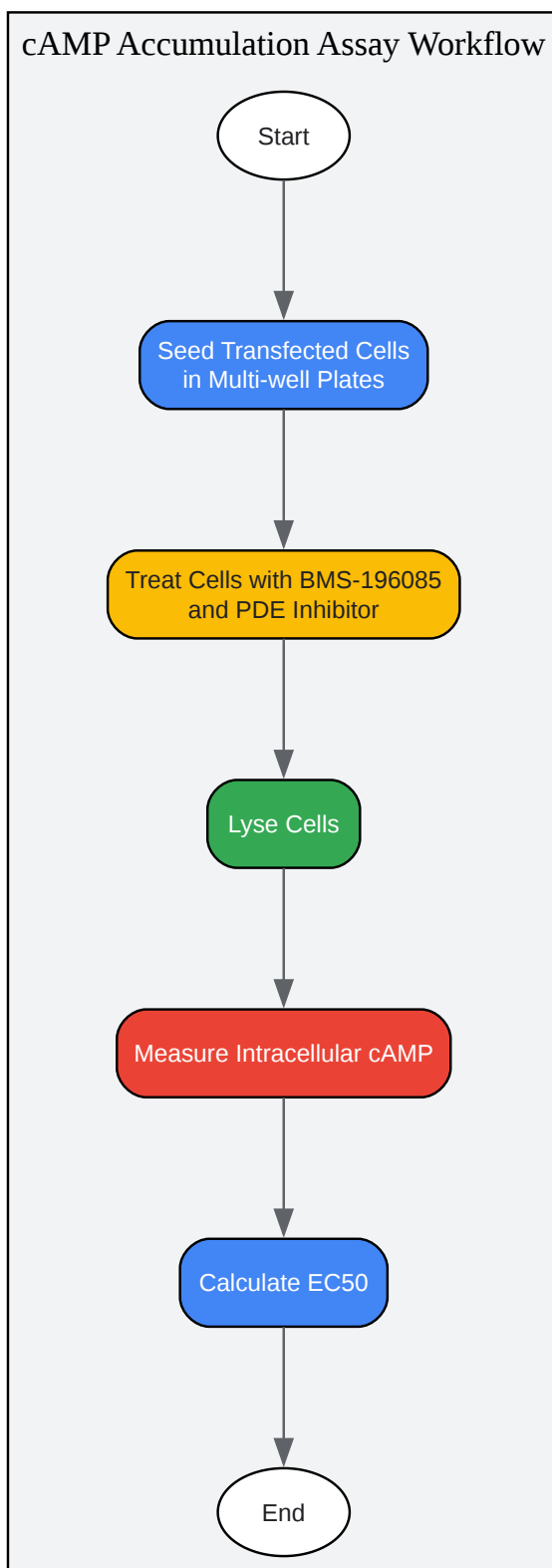
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Caption: Workflow for a radioligand binding assay.

2. Functional Assay for Agonist Activity (cAMP Accumulation)

This assay measures the ability of **BMS-196085** to stimulate the production of cAMP, the second messenger in the β -adrenergic signaling pathway.

- Cell Lines: CHO or HEK293 cells expressing the human β 1, β 2, or β 3-adrenergic receptor.
- Procedure:
 - Cells are seeded in multi-well plates and incubated overnight.
 - The cells are then treated with varying concentrations of **BMS-196085** in the presence of a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cAMP.
 - After a defined incubation period, the cells are lysed.
 - The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
 - The EC50 value (the concentration of **BMS-196085** that produces 50% of the maximal response) is determined from the dose-response curve.



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Caption: Workflow for a cAMP accumulation assay.

In Vivo Models

The therapeutic potential of **BMS-196085** for obesity and type 2 diabetes has been evaluated in various animal models.

1. Diet-Induced Obesity (DIO) Mouse Model

This is a common model to study the effects of anti-obesity compounds.

- **Animal Strain:** C57BL/6J mice are frequently used as they are prone to developing obesity on a high-fat diet.
- **Induction of Obesity:** Mice are fed a high-fat diet (typically 45-60% of calories from fat) for a period of 8-16 weeks to induce obesity, insulin resistance, and hyperglycemia.
- **Experimental Design:**
 - Obese mice are randomized into treatment and control groups.
 - **BMS-196085** is administered orally (e.g., via gavage) at various doses daily for a specified duration.
 - Body weight, food intake, and body composition (e.g., using DEXA or MRI) are monitored regularly.
 - Metabolic parameters such as blood glucose, insulin, and lipid levels are measured at baseline and at the end of the study.
 - Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed to assess glucose homeostasis and insulin sensitivity.

2. Genetically Diabetic Mouse Models (e.g., db/db mice)

These models have genetic mutations that lead to obesity and type 2 diabetes.

- **Animal Strain:** db/db mice, which have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and severe type 2 diabetes.

- Experimental Design:
 - Diabetic mice are assigned to treatment and control groups.
 - **BMS-196085** is administered, and the same parameters as in the DIO model are monitored.
 - This model is particularly useful for assessing the direct effects of the compound on glucose metabolism in a severely diabetic state.

Conclusion

BMS-196085 is a well-characterized, potent, and selective β 3-adrenergic agonist with demonstrated partial agonist activity at the β 1-adrenergic receptor. Its mechanism of action, centered on the stimulation of adenylyl cyclase and subsequent increase in cAMP, makes it a valuable tool for studying β 3-adrenergic receptor pharmacology and a potential therapeutic agent for metabolic diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar compounds. Further research to fully elucidate its selectivity profile against the β 2-adrenergic receptor and more extensive in vivo studies will be crucial in defining its therapeutic window and potential clinical utility.

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